molecular formula C7H10N2O B12526406 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- CAS No. 845828-35-5

1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-

Cat. No.: B12526406
CAS No.: 845828-35-5
M. Wt: 138.17 g/mol
InChI Key: VZZMJDRZQNYXHH-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods: Industrial production of pyrazoles often employs catalytic processes to enhance yield and selectivity. For instance, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disubstituted pyrazoles.

    Reduction: Pyrazolines.

    Substitution: N-arylpyrazoles.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound can form stable complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 1H-Pyrazole, 1-ethyl-
  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-1H-pyrazole

Comparison: 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- is unique due to its ethenyloxyethyl substituent, which imparts distinct chemical properties and reactivity compared to other pyrazoles. This substituent can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

845828-35-5

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(2-ethenoxyethyl)pyrazole

InChI

InChI=1S/C7H10N2O/c1-2-10-7-6-9-5-3-4-8-9/h2-5H,1,6-7H2

InChI Key

VZZMJDRZQNYXHH-UHFFFAOYSA-N

Canonical SMILES

C=COCCN1C=CC=N1

Origin of Product

United States

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